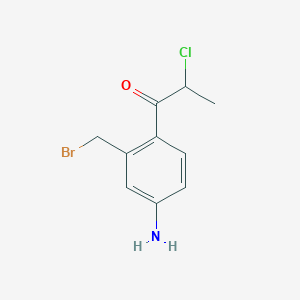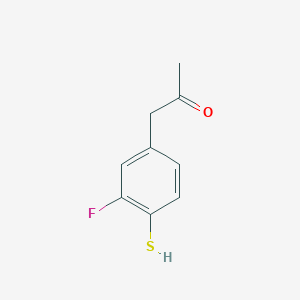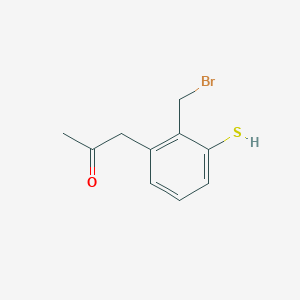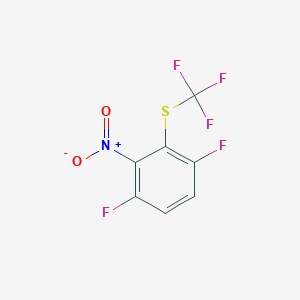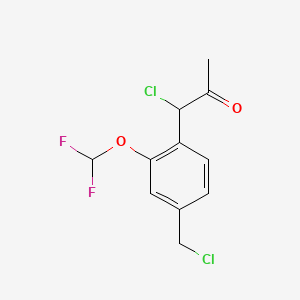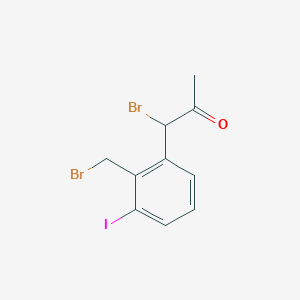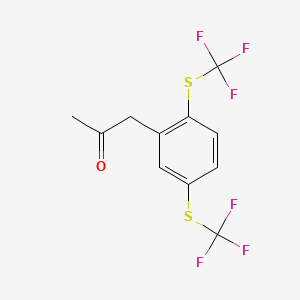
1-(2,5-Bis(trifluoromethylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Bis(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C11H8F6OS2 and a molecular weight of 334.3 g/mol It is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, which is further connected to a propan-2-one moiety
Vorbereitungsmethoden
The synthesis of 1-(2,5-Bis(trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of trifluoromethylthio groups onto a phenyl ring followed by the formation of the propan-2-one structure. One common synthetic route includes the reaction of 2,5-dichlorothiobenzene with trifluoromethylthiolate to form 2,5-bis(trifluoromethylthio)benzene. This intermediate is then subjected to Friedel-Crafts acylation using propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .
Analyse Chemischer Reaktionen
1-(2,5-Bis(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or thiols.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Bis(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2,5-Bis(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity. The compound may modulate specific biochemical pathways by inhibiting or activating target proteins .
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Bis(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2,5-Bis(trifluoromethylthio)phenyl)propan-1-one: This compound has a similar structure but differs in the position of the carbonyl group.
1-(2-(trifluoromethoxy)phenyl)propan-1-one: This compound contains a trifluoromethoxy group instead of trifluoromethylthio groups.
1-(2-(trifluoromethyl)phenyl)propan-1-one: This compound has a trifluoromethyl group instead of trifluoromethylthio groups.
The uniqueness of this compound lies in its dual trifluoromethylthio substitution, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H8F6OS2 |
|---|---|
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
1-[2,5-bis(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6OS2/c1-6(18)4-7-5-8(19-10(12,13)14)2-3-9(7)20-11(15,16)17/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
AHSIKZSHPXBENZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-((4-Carbamimidoylphenylamino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B14050658.png)
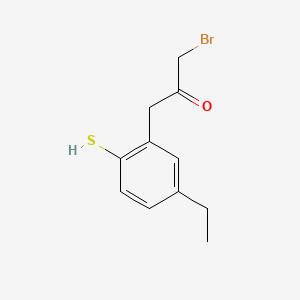
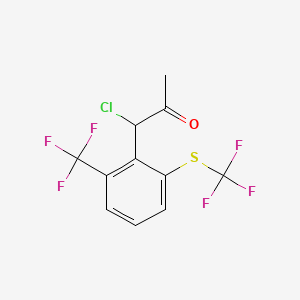
![3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14050676.png)
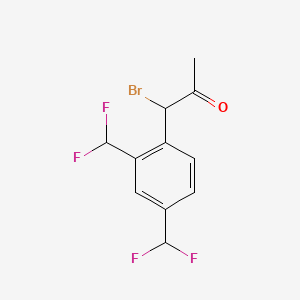
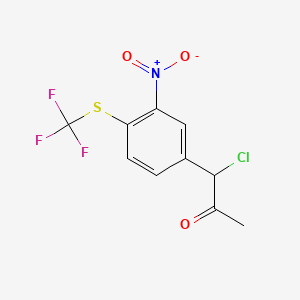
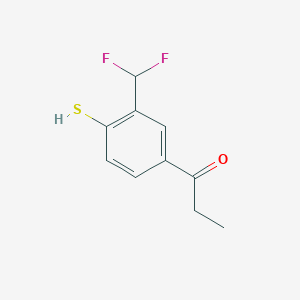
![12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B14050706.png)
